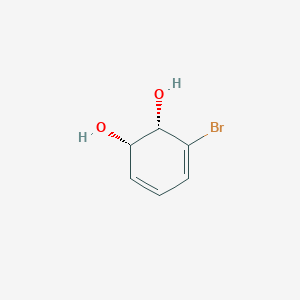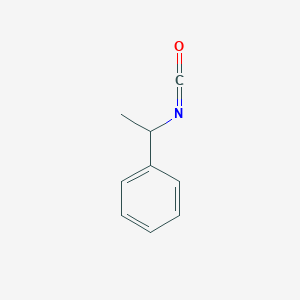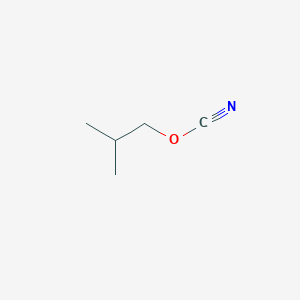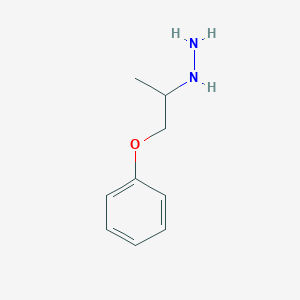
p-Dimethylaminobenzylidene p-anisidine
Vue d'ensemble
Description
P-Dimethylaminobenzylidene p-anisidine is an organic compound with the formula C16H18N2O . It contains a total of 38 bonds, including 20 non-H bonds, 13 multiple bonds, 4 rotatable bonds, 1 double bond, 12 aromatic bonds, 2 six-membered rings, 1 imine (aromatic), 1 tertiary amine (aromatic), and 1 ether (aromatic) .
Molecular Structure Analysis
The molecule has a molecular weight of 254.3269 . It consists of 18 Hydrogen atoms, 16 Carbon atoms, 2 Nitrogen atoms, and 1 Oxygen atom . The structure also includes 1 imine (aromatic), 1 tertiary amine (aromatic), and 1 ether (aromatic) .Applications De Recherche Scientifique
Nonlinear Optical (NLO) Materials
p-Dimethylaminobenzylidene p-anisidine: has been studied for its potential in creating nonlinear optical materials . These materials are crucial for various applications such as optical switching, data storage, and frequency doubling. The compound’s structure allows for the design of push-pull polyenes , which exhibit high first-hyperpolarizabilities . This property is essential for the development of materials that can respond to electric fields, making them suitable for advanced photonic devices.
Pharmaceutical Research
In the realm of medical research, p-Dimethylaminobenzylidene p-anisidine plays a role in drug development, especially in treatments targeting cancer and infectious diseases. Its derivatives are being explored for their therapeutic properties, with clinical trials showing promising results. This compound’s versatility in synthesizing new drugs could lead to breakthroughs in medicine.
Dye Manufacturing
As an intermediate in dye production, p-Dimethylaminobenzylidene p-anisidine contributes to the synthesis of vibrant colorants . These dyes are used in textiles and other industries where color stability and fastness are paramount. The compound’s chemical properties make it a valuable asset in creating a wide range of dyes for commercial use.
Analytical Chemistry
In analytical chemistry, p-Dimethylaminobenzylidene p-anisidine is utilized as a complexometric indicator, particularly for iron (III) ions . This application is important for accurately determining iron content in various samples, which is essential in environmental monitoring and quality control processes.
Organic Synthesis
The compound serves as a building block in organic synthesis, aiding in the construction of complex organic structures . Its molecular framework allows chemists to craft a variety of compounds, showcasing its significance in synthetic chemistry.
Encapsulation and Nanoemulsification
Research has been conducted on using p-Dimethylaminobenzylidene p-anisidine for the encapsulation and nanoemulsification of bioactive compounds . This process is vital for protecting sensitive substances like vitamins and enhancing their delivery in pharmaceutical and food products.
Mécanisme D'action
Target of Action
p-Dimethylaminobenzylidene p-anisidine is primarily targeted in the design of Non-Linear Optical materials (NLO-phores) with high first-hyperpolarizability . The compound’s role is to enhance the first-hyperpolarizability, which is a key parameter in the performance of NLO materials .
Mode of Action
The compound operates as a donor-bridge-acceptor system . It interacts with its targets by varying the acceptor and bridge parts of these systems . This interaction results in changes in geometric and optoelectronic parameters such as bond length alternation, ground state dipole moments, HOMO and LUMO energies, UV-vis absorption spectra, transition dipole moments, and electronic absorption energies .
Biochemical Pathways
The compound’s interaction with its targets influences the optoelectronic properties of the system, which can be considered a form of biochemical pathway in the context of optical materials .
Pharmacokinetics
The compound’s solubility and stability, which can influence its bioavailability, are considered in the design of nlo materials .
Result of Action
The primary result of p-Dimethylaminobenzylidene p-anisidine’s action is the enhancement of the first-hyperpolarizability of NLO materials . This enhancement improves the performance of these materials in applications such as electro-optic modulation, optical switching, and frequency conversion .
Action Environment
The action of p-Dimethylaminobenzylidene p-anisidine can be influenced by environmental factors such as the solvent used . The solvent effect is considered in the calculation of the first-hyperpolarizability of the compound .
Propriétés
IUPAC Name |
4-[(4-methoxyphenyl)iminomethyl]-N,N-dimethylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O/c1-18(2)15-8-4-13(5-9-15)12-17-14-6-10-16(19-3)11-7-14/h4-12H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBXXRLKOQDYBQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=NC2=CC=C(C=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20334016 | |
| Record name | p-Dimethylaminobenzylidene p-anisidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20334016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
p-Dimethylaminobenzylidene p-anisidine | |
CAS RN |
1749-04-8 | |
| Record name | p-Dimethylaminobenzylidene p-anisidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20334016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of identifying p-Dimethylaminobenzylidene p-anisidine in the chloroform extract of Artemisia scopaeformis?
A1: The research article itself does not provide conclusive evidence for the presence of p-Dimethylaminobenzylidene p-anisidine in the chloroform extract of Artemisia scopaeformis []. Therefore, we cannot draw conclusions about its significance in this context. Further research employing appropriate analytical techniques is needed to confirm its presence and quantify its concentration.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-butyl-4-[(2,5-dimethoxyphenyl)azo]-3-hydroxynaphthalene-2-carboxamide](/img/structure/B154367.png)





![1-[Bis(4-fluorophenyl)methyl]piperazine](/img/structure/B154382.png)




